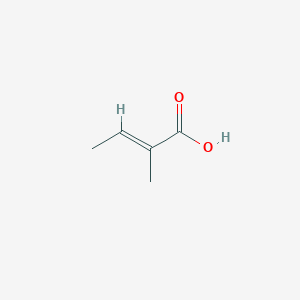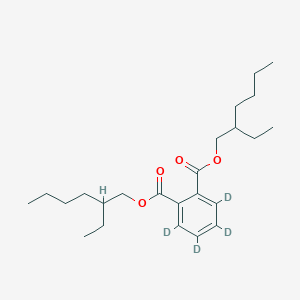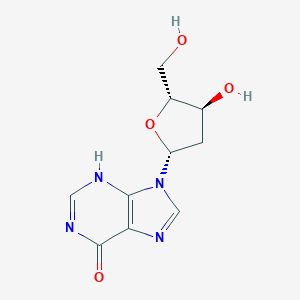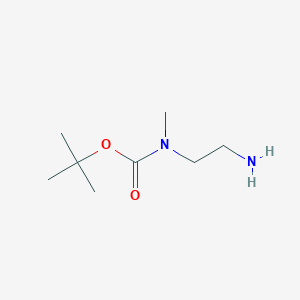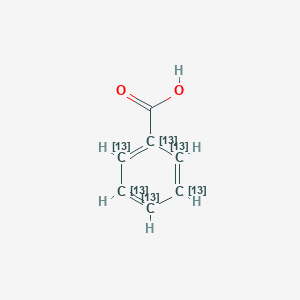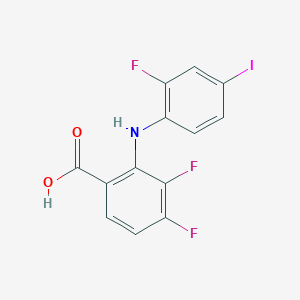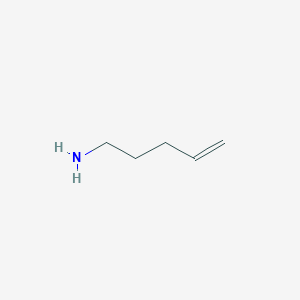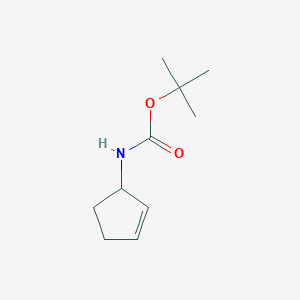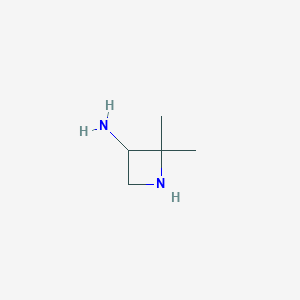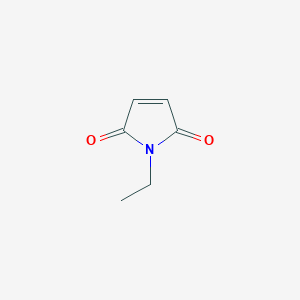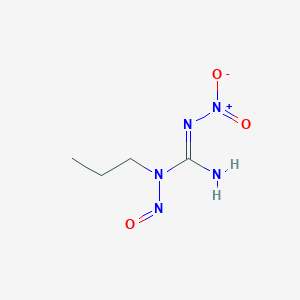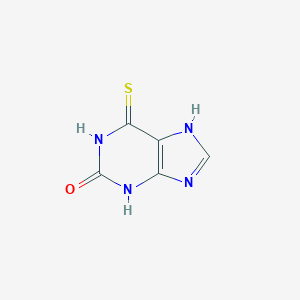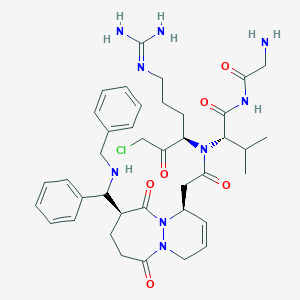
Fpam-cmk
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fpam-cmk is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of the natural compound chloromethylketone, which has been extensively studied for its biological activities. Fpam-cmk has been synthesized using a specific method and has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
Fpam-cmk acts as an irreversible inhibitor of specific proteases by binding covalently to their active site. This binding prevents the protease from carrying out its function, leading to a loss of enzyme activity. The specificity of Fpam-cmk towards certain proteases allows researchers to study their functions in more detail.
Effets Biochimiques Et Physiologiques
Fpam-cmk has been shown to have a wide range of biochemical and physiological effects. Its inhibition of specific proteases can affect various biological processes, including blood clotting, inflammation, and immune response. Fpam-cmk has also been shown to have potential applications in cancer research, as some proteases are overexpressed in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Fpam-cmk in lab experiments include its specificity towards certain proteases, its irreversible inhibition, and its potential applications in various fields of research. However, Fpam-cmk also has limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
The potential applications of Fpam-cmk in scientific research are vast, and future directions for its use include the study of specific proteases in various biological processes, the development of new drugs targeting these proteases, and the exploration of its potential applications in cancer research. Additionally, the synthesis method of Fpam-cmk can be further refined to improve the yield and purity of the compound.
Conclusion
In conclusion, Fpam-cmk is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its specificity towards certain proteases, irreversible inhibition, and potential applications in cancer research make it a valuable tool for studying biological processes. The refinement of its synthesis method and the exploration of its future directions will continue to contribute to the advancement of scientific research.
Méthodes De Synthèse
Fpam-cmk is synthesized using a specific method that involves the reaction of chloromethylketone with a specific amino acid. The amino acid used in the reaction determines the specificity of the compound towards certain enzymes. The synthesis method has been refined over the years to improve the yield and purity of the compound. The purity of Fpam-cmk is critical for its use in scientific research, as impurities can affect the results of experiments.
Applications De Recherche Scientifique
Fpam-cmk has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of Fpam-cmk is in the study of proteases. Proteases are enzymes that play a critical role in various biological processes, including digestion, blood clotting, and immune response. Fpam-cmk has been shown to inhibit specific proteases, making it a valuable tool for studying their functions.
Propriétés
Numéro CAS |
141650-30-8 |
|---|---|
Nom du produit |
Fpam-cmk |
Formule moléculaire |
C39H52ClN9O6 |
Poids moléculaire |
778.3 g/mol |
Nom IUPAC |
(2S)-N-(2-aminoacetyl)-2-[[2-[(4S,7S)-7-[(benzylamino)-phenylmethyl]-6,10-dioxo-4,7,8,9-tetrahydro-1H-pyridazino[1,2-a]diazepin-4-yl]acetyl]-[(3R)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C39H52ClN9O6/c1-25(2)36(37(54)46-32(51)23-41)48(30(31(50)22-40)16-9-19-44-39(42)43)34(53)21-28-15-10-20-47-33(52)18-17-29(38(55)49(28)47)35(27-13-7-4-8-14-27)45-24-26-11-5-3-6-12-26/h3-8,10-15,25,28-30,35-36,45H,9,16-24,41H2,1-2H3,(H4,42,43,44)(H,46,51,54)/t28-,29+,30-,35?,36+/m1/s1 |
Clé InChI |
UDECRCRDXDVMFB-JUMHEGQASA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NC(=O)CN)N([C@H](CCCN=C(N)N)C(=O)CCl)C(=O)C[C@H]1C=CCN2N1C(=O)[C@@H](CCC2=O)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |
SMILES |
CC(C)C(C(=O)NC(=O)CN)N(C(CCCN=C(N)N)C(=O)CCl)C(=O)CC1C=CCN2N1C(=O)C(CCC2=O)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |
SMILES canonique |
CC(C)C(C(=O)NC(=O)CN)N(C(CCCN=C(N)N)C(=O)CCl)C(=O)CC1C=CCN2N1C(=O)C(CCC2=O)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |
Synonymes |
alpha-(1,7-diaza-5-(alpha-(phenylmethylamino)phenylmethyl)-2,6-dioxobicyclo(5.4.0)undecan-8-yl)glycyl-isoleucyl-argininyl chloromethyl ketone FPAM-CMK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)
